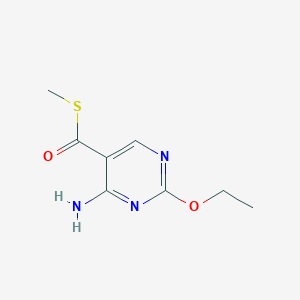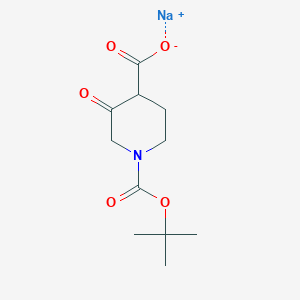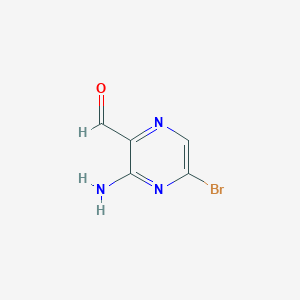
3-Amino-5-bromopyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromopyrazine-2-carbaldehyde: is a chemical compound with the molecular formula C5H4BrN3O It is a pyrazine derivative, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide for bromination and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromopyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The amino group can participate in coupling reactions, such as palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Substitution: Reagents like organolithium or Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids.
Major Products:
- Substituted pyrazines
- Carboxylic acids
- Alcohols
- Coupled products with various aromatic or heteroaromatic rings
Scientific Research Applications
Chemistry: 3-Amino-5-bromopyrazine-2-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules .
Industry: In the industrial sector, it may be used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyrazine-2-carbaldehyde depends on its specific application
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Bromine Atom: Can undergo substitution reactions, affecting the compound’s reactivity.
Aldehyde Group: Can form Schiff bases with amines, influencing biological activity.
Comparison with Similar Compounds
- 3-Amino-5-bromopyridine-2-carbaldehyde
- 2-Amino-5-bromopyrazine
- 3-Amino-6-bromopyrazine-2-carbaldehyde
Comparison:
- 3-Amino-5-bromopyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different electronic properties .
- 2-Amino-5-bromopyrazine: Lacks the aldehyde group, affecting its reactivity and potential applications .
- 3-Amino-6-bromopyrazine-2-carbaldehyde: Similar structure but with the bromine atom at a different position, influencing its chemical behavior .
Uniqueness: 3-Amino-5-bromopyrazine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for diverse chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C5H4BrN3O |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
3-amino-5-bromopyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H4BrN3O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H,(H2,7,9) |
InChI Key |
DWHAHWMRWTYNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)

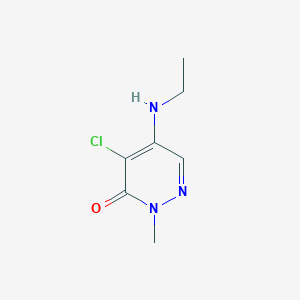
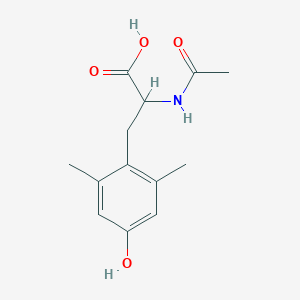

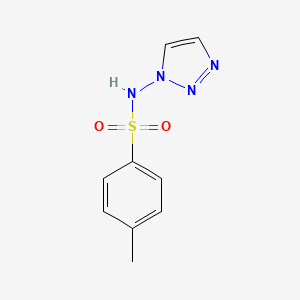


![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
